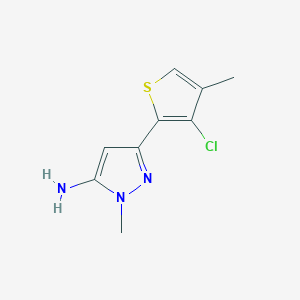

3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Beschreibung

3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative with a molecular formula of C₁₀H₁₀ClN₃ and a molecular weight of 215.66 g/mol . The compound features a pyrazole core substituted at the 3-position with a 3-chloro-4-methylthiophene moiety and at the 1-position with a methyl group.

Eigenschaften

Molekularformel |

C9H10ClN3S |

|---|---|

Molekulargewicht |

227.71 g/mol |

IUPAC-Name |

5-(3-chloro-4-methylthiophen-2-yl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C9H10ClN3S/c1-5-4-14-9(8(5)10)6-3-7(11)13(2)12-6/h3-4H,11H2,1-2H3 |

InChI-Schlüssel |

SGRVDEYZPUPFRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CSC(=C1Cl)C2=NN(C(=C2)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as acetylene and sulfur.

Chlorination and Methylation: The thiophene ring is then chlorinated and methylated to introduce the chlorine and methyl substituents at the desired positions.

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

Coupling of the Rings: The thiophene and pyrazole rings are coupled together through a series of reactions involving the formation of carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups.

Substitution: The chlorine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Agrochemicals: The compound can be used in the synthesis of pesticides or herbicides.

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely depending on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity and Binding :

- The 3-chloro-4-methylthiophene group in the target compound provides a unique steric and electronic profile compared to phenyl or thiazole substituents (e.g., 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine ). Thiophene’s aromaticity may improve π-π interactions in biological systems, while the chlorine atom facilitates halogen bonding .

- In contrast, 3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine leverages a trifluoromethyl group to enhance metabolic stability and lipophilicity, traits critical for drug candidates .

Synthetic Accessibility :

- The target compound’s synthesis likely follows a multi-step route involving condensation of substituted thiophene precursors with pyrazole intermediates. Evidence for similar compounds (e.g., 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine ) highlights the use of solvent-free reductive amination for high yields (88%) .

- 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is synthesized via alkylation of pyrazole amines with chlorothiophene derivatives, demonstrating the versatility of pyrazole scaffolds in modular synthesis .

Biological and Pharmacological Potential: While direct biological data for the target compound are sparse, structurally related pyrazoles exhibit diverse activities. For example, 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine and analogs are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . 3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine’s extended hydrophobic side chain may improve membrane permeability, a desirable trait in central nervous system-targeted drugs .

Biologische Aktivität

3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions where the pyrazole ring is formed through the reaction of appropriate precursors. The specific substitution pattern on the pyrazole ring enhances its biological activity.

Key Structural Features

| Property | Details |

|---|---|

| Molecular Formula | C10H10ClN3S |

| Molecular Weight | 229.72 g/mol |

| CAS Number | 720528 |

The biological activity of 3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit certain pathways involved in cell proliferation and inflammation, making it a candidate for therapeutic applications in cancer and inflammatory diseases.

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological activities:

- Antitumor Activity : Compounds similar to 3-(3-Chloro-4-methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine production and inhibiting nitric oxide synthesis in vitro .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

- Antitumor Efficacy : A study investigated a series of pyrazole derivatives for their ability to inhibit cancer cell growth. Compounds were tested against different cancer types, showing significant inhibition at micromolar concentrations .

- Anti-inflammatory Activity : Another research focused on the anti-inflammatory properties of pyrazole compounds, demonstrating that they can effectively reduce levels of pro-inflammatory cytokines in cell cultures .

- Antibacterial Properties : Some studies have also reported weak antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.